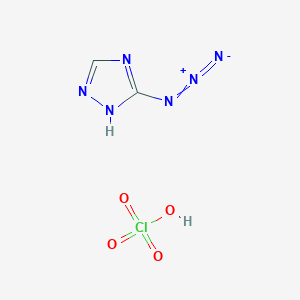![molecular formula C23H22N2O B14206640 1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one CAS No. 827308-83-8](/img/structure/B14206640.png)
1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one is an organic compound that belongs to the class of isoindoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of phthalimide using a reducing agent such as lithium aluminum hydride.
Introduction of Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and a suitable base.
Formation of Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Diphenylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and interference with DNA replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(phenylmethyl)amino]ethan-1-one: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.
1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(methyl)amino]ethan-1-one: Similar structure but with a methyl group instead of a diphenylmethyl group.
Uniqueness
1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one is unique due to the presence of the diphenylmethyl group, which can impart distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
827308-83-8 |
|---|---|
Formule moléculaire |
C23H22N2O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-(benzhydrylamino)-1-(1,3-dihydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C23H22N2O/c26-22(25-16-20-13-7-8-14-21(20)17-25)15-24-23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,23-24H,15-17H2 |
Clé InChI |
JHKCXLDFMOJDND-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CN1C(=O)CNC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
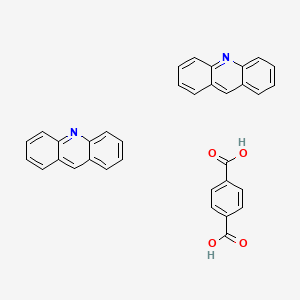
![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)
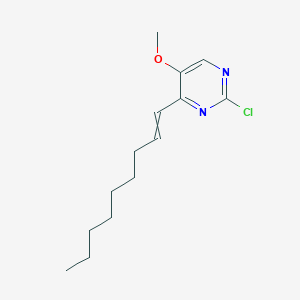
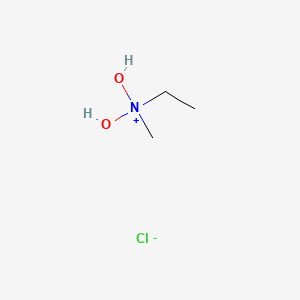

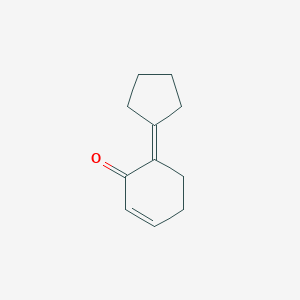
![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
